An In-depth Technical Guide to 2,1,3-Benzoxadiazole-4-sulfonamide: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2,1,3-Benzoxadiazole-4-sulfonamide: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2,1,3-Benzoxadiazole-4-sulfonamide, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical architecture, physicochemical properties, synthesis, and explore its emerging role as a potent enzyme inhibitor.
Molecular Architecture and Physicochemical Profile
2,1,3-Benzoxadiazole-4-sulfonamide is a bicyclic heteroaromatic compound. Its structure is characterized by a benzene ring fused to a 2,1,3-benzoxadiazole (also known as benzofurazan) ring, with a sulfonamide group (-SO₂NH₂) appended at the 4-position of the benzoxadiazole core.
The key structural identifiers for this molecule are:
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Molecular Formula: C₆H₅N₃O₃S[1]
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SMILES: C1=CC2=NON=C2C(=C1)S(=O)(=O)N[1]
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InChI: InChI=1S/C6H5N3O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11)[1]
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InChIKey: WQAIYIVOEJWVLC-UHFFFAOYSA-N[1]
A two-dimensional representation of the chemical structure is provided below:
Caption: Chemical structure of 2,1,3-Benzoxadiazole-4-sulfonamide.
Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
| Molecular Weight | 199.19 g/mol | Calculated from the molecular formula. |
| XlogP | -0.3 | This predicted value suggests that the compound is relatively hydrophilic.[1] |
| Melting Point | Not experimentally determined. | The melting point of the parent 2,1,3-benzoxadiazole is 69°C.[2] The addition of the sulfonamide group is expected to significantly increase the melting point due to increased polarity and potential for hydrogen bonding. |
| Solubility | Likely soluble in polar organic solvents. | Based on the solubility of a related compound, 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonate (ammonium salt), which is soluble in DMF and DMSO, it is expected that 2,1,3-Benzoxadiazole-4-sulfonamide will also be soluble in these solvents.[3] Its solubility in aqueous solutions is likely to be pH-dependent due to the acidic nature of the sulfonamide proton. |
| pKa | Estimated to be in the range of 8-10. | The pKa of the sulfonamide proton in aromatic sulfonamides is typically in this range.[4][5] The electron-withdrawing nature of the benzoxadiazole ring may slightly lower this value compared to simpler benzenesulfonamides. |
Synthesis of 2,1,3-Benzoxadiazole-4-sulfonamide
The proposed synthetic pathway involves two key steps:
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Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl chloride: This intermediate can be prepared from 2,1,3-benzoxadiazole.
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Conversion to 2,1,3-Benzoxadiazole-4-sulfonamide: The sulfonyl chloride is then reacted with an ammonia source.
Caption: Proposed synthetic workflow for 2,1,3-Benzoxadiazole-4-sulfonamide.
Experimental Protocol
Step 1: Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl chloride
This procedure is adapted from a general method for the chlorosulfonation of aromatic compounds.[6]
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To a stirred solution of 2,1,3-benzoxadiazole in a suitable inert solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,1,3-Benzoxadiazole-4-sulfonyl chloride. This intermediate can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Conversion to 2,1,3-Benzoxadiazole-4-sulfonamide
This procedure is based on standard methods for the synthesis of sulfonamides from sulfonyl chlorides.[7]
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Dissolve the crude 2,1,3-Benzoxadiazole-4-sulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.
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Cool the solution to 0 °C and add an excess of aqueous ammonia (e.g., 28% ammonium hydroxide) dropwise with vigorous stirring.
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Allow the reaction mixture to stir at room temperature for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the organic solvent under reduced pressure.
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The resulting solid can be collected by filtration, washed with cold water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
While experimental spectra for 2,1,3-Benzoxadiazole-4-sulfonamide are not available, the expected spectral features can be predicted based on the analysis of related structures.
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¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the benzoxadiazole and sulfonamide groups. The sulfonamide protons (NH₂) would likely appear as a broad singlet.
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¹³C NMR: The spectrum will show signals for the six carbon atoms of the benzoxadiazole core.
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IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the asymmetric and symmetric S=O stretching (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and C=C and C=N stretching of the aromatic rings.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.19 g/mol ).
Mechanism of Action and Biological Applications
The primary interest in 2,1,3-Benzoxadiazole-4-sulfonamide within the drug development community stems from its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9][10] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[8][9]
Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[9][10][11][12] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity. The 2,1,3-benzoxadiazole scaffold in conjunction with the sulfonamide moiety can lead to potent and potentially isoform-selective CA inhibitors.[8][11] Different isoforms of carbonic anhydrase are expressed in various tissues, and isoform-selective inhibitors are highly sought after to minimize off-target effects.
Caption: Proposed mechanism of action for 2,1,3-Benzoxadiazole-4-sulfonamide as a carbonic anhydrase inhibitor.
Potential Therapeutic Applications
Given its likely role as a carbonic anhydrase inhibitor, 2,1,3-Benzoxadiazole-4-sulfonamide and its derivatives are promising candidates for the development of novel therapeutics for:
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Glaucoma: Inhibition of carbonic anhydrase in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.
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Oncology: Certain carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[11] Inhibitors of these isoforms are being investigated as anticancer agents.
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Neurological Disorders: Carbonic anhydrase inhibitors have shown utility in the management of certain types of epilepsy.
Future Directions and Conclusion
2,1,3-Benzoxadiazole-4-sulfonamide represents a valuable scaffold for the design of novel enzyme inhibitors. Further research is warranted to fully elucidate its physicochemical properties and biological activity. Key areas for future investigation include:
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Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and full spectroscopic characterization of the parent compound.
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In Vitro and In Vivo Studies: Comprehensive evaluation of its inhibitory activity against a panel of human carbonic anhydrase isoforms to determine its potency and selectivity. Subsequent in vivo studies in relevant disease models will be crucial to assess its therapeutic potential.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to explore how modifications to the benzoxadiazole core and the sulfonamide group affect inhibitory activity and selectivity.
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